molecular formula C6H6FNO3S B2417189 5-Methoxypyridine-2-sulfonyl fluoride CAS No. 2228456-95-7

5-Methoxypyridine-2-sulfonyl fluoride

Cat. No. B2417189
CAS RN: 2228456-95-7
M. Wt: 191.18
InChI Key: SFNAKFKETOPNBC-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 . It is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as this compound, has been a topic of interest in recent years . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been found to be more efficient compared to other methods such as fluoride-chloride exchange from the corresponding sulfonyl chlorides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO3S/c1-11-5-2-3-6 (8-4-5)12 (7,9)10/h2-4H,1H3 .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are involved in a variety of chemical reactions, and their synthesis often involves the use of fluorosulfonyl radicals .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 191.18 .

Scientific Research Applications

Sulfonyl Fluoride Reagents in Organic Synthesis

Sulfonyl fluorides, such as (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), are developed for the construction of enaminyl sulfonyl fluoride (N-ESF). These compounds provide atom-efficient access to diverse N-ESF under environmentally benign conditions (Liu, Tang, & Qin, 2023). Similarly, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has emerged as a valuable tris-electrophile and sulfur(vi) fluoride exchange (SuFEx) clickable material, enabling the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Synthesis and Modification of Fluorinated Compounds

Fluorinated pyridines, such as 2,3,4,5-tetrafluoro-6-methoxypyridine, are synthesized by treating specific pyridyl sulphones with sodium methoxide, demonstrating the relevance of sulfonyl fluoride derivatives in synthesizing fluorinated compounds for various applications (Banks et al., 1974). Additionally, the creation of F-18 16α-fluoroestradiol using substrates like 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone illustrates the use of sulfonyl fluorides in radiochemical synthesis (Lim, Zheng, Berridge, & Tewson, 1996).

Electrosynthesis and Chemical Biology

Sulfonyl fluorides are synthesized through electrochemical oxidative coupling, highlighting their significance in chemical biology and molecular pharmacology. This method involves using thiols or disulfides with potassium fluoride, emphasizing the eco-friendly and broad scope of this approach (Laudadio et al., 2019). Furthermore, a visible light-mediated method for synthesizing aliphatic sulfonyl fluorides shows their potential in expanding compound libraries for chemical biology (Xu et al., 2019).

Novel Synthetic Applications

The synthesis of pyrazolo[1,5-a]pyridinyl and other sulfonyl fluoride derivatives through a [3 + 2] annulation process is notable for its broad substrate specificity and operational simplicity. This process has considerable applicability in medicinal chemistry (Wu & Qin, 2023). The rhodium(III)-catalyzed oxidative coupling for synthesizing 2-aryl ethenesulfonyl fluorides and γ-lactams further exemplifies the diverse synthetic applications of sulfonyl fluoride derivatives (Wang, Li, Leng, Bukhari, & Qin, 2018).

Mechanism of Action

Result of Action

The molecular and cellular effects of 5-Methoxypyridine-2-sulfonyl fluoride’s action would depend on the specific proteins it targets . By reacting with these proteins, the compound could potentially alter their function, leading to various downstream effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other reactive species, and the specific cellular context in which the compound is acting.

Safety and Hazards

5-Methoxypyridine-2-sulfonyl fluoride is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Future Directions

While specific future directions for 5-Methoxypyridine-2-sulfonyl fluoride were not found in the search results, the field of sulfonyl fluorides is a dynamic area of research with potential applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name

5-methoxypyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNAKFKETOPNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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